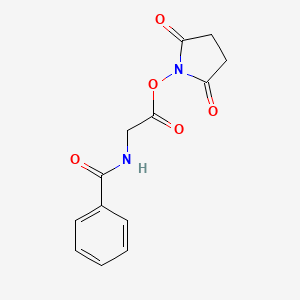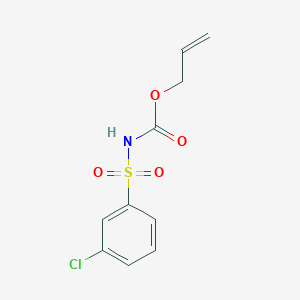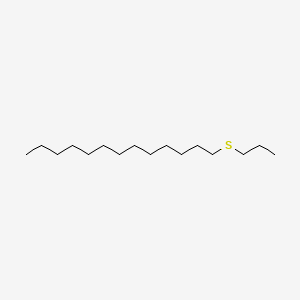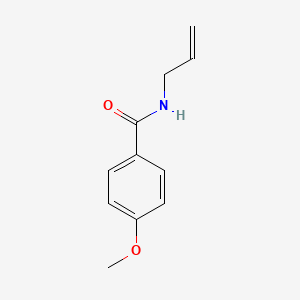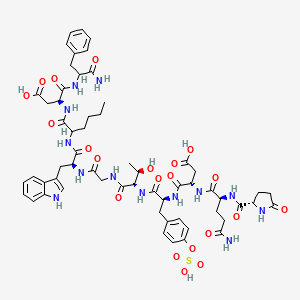
8-Norleucine ceruletide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Norleucine ceruletide is a synthetic analog of ceruletide, a decapeptide originally isolated from the skin of the Australian green tree frog. Ceruletide is known for its potent biological activity, particularly its ability to stimulate smooth muscle and increase digestive secretions. This compound is a modified version where the methionine residue is replaced by norleucine, enhancing its stability and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-norleucine ceruletide involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The norleucine residue is incorporated at the desired position, replacing methionine. The peptide chain is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and purity. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm the identity and purity of the peptide .
Análisis De Reacciones Químicas
Types of Reactions: 8-Norleucine ceruletide undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the sulfur-containing residues, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: The norleucine residue can participate in substitution reactions, where functional groups are replaced by others
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions
Major Products:
Oxidation: Formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds.
Substitution: Modified peptides with different functional groups
Aplicaciones Científicas De Investigación
8-Norleucine ceruletide has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in smooth muscle contraction and digestive secretions.
Medicine: Explored for its potential analgesic properties, particularly in cancer-related pain management.
Industry: Utilized in the development of diagnostic tools for pancreatic and gall bladder malfunctions
Mecanismo De Acción
8-Norleucine ceruletide exerts its effects by mimicking the natural gastrointestinal peptide hormone cholecystokinin. It binds to cholecystokinin receptors, particularly CCK2 receptors, leading to the activation of downstream signaling pathways. This results in the stimulation of digestive enzyme secretion and smooth muscle contraction. The peptide’s analgesic properties are attributed to its interaction with CCK2 receptors in the central nervous system, reducing pain perception .
Comparación Con Compuestos Similares
Ceruletide: The parent compound, similar in structure and function but less stable.
Cholecystokinin Octapeptide: Another peptide with similar biological activity but different amino acid composition.
Phyllocaerulein: A related peptide from South American frogs with similar effects
Uniqueness: 8-Norleucine ceruletide is unique due to the substitution of methionine with norleucine, enhancing its stability and biological activity. This modification makes it a valuable tool in research and potential therapeutic applications .
Propiedades
Número CAS |
65864-30-4 |
|---|---|
Fórmula molecular |
C59H75N13O21S |
Peso molecular |
1334.4 g/mol |
Nombre IUPAC |
(3S)-3-[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoylamino]-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C59H75N13O21S/c1-3-4-13-37(52(82)70-43(26-48(77)78)56(86)68-40(51(61)81)23-31-10-6-5-7-11-31)66-55(85)42(25-33-28-62-36-14-9-8-12-35(33)36)65-47(76)29-63-59(89)50(30(2)73)72-58(88)41(24-32-15-17-34(18-16-32)93-94(90,91)92)69-57(87)44(27-49(79)80)71-54(84)39(19-21-45(60)74)67-53(83)38-20-22-46(75)64-38/h5-12,14-18,28,30,37-44,50,62,73H,3-4,13,19-27,29H2,1-2H3,(H2,60,74)(H2,61,81)(H,63,89)(H,64,75)(H,65,76)(H,66,85)(H,67,83)(H,68,86)(H,69,87)(H,70,82)(H,71,84)(H,72,88)(H,77,78)(H,79,80)(H,90,91,92)/t30-,37?,38+,39+,40?,41+,42+,43+,44+,50+/m1/s1 |
Clave InChI |
KXNDROZHFRSDNR-YETMPRRVSA-N |
SMILES isomérico |
CCCCC(C(=O)N[C@@H](CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5 |
SMILES canónico |
CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


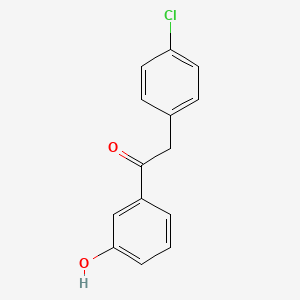


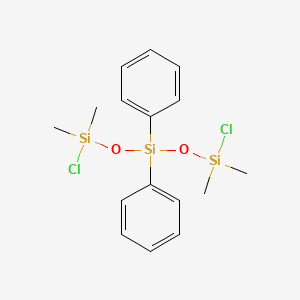
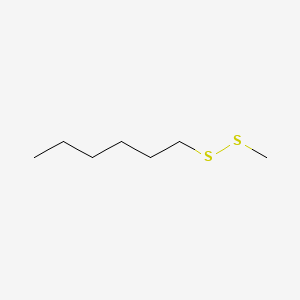

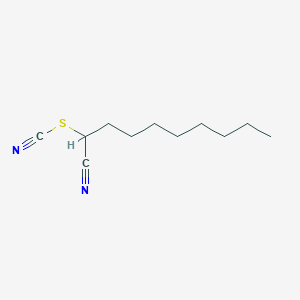
![6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14485728.png)
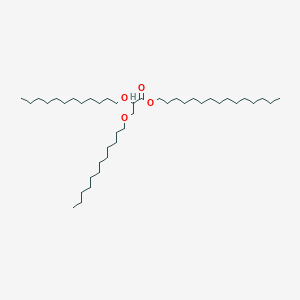
![4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14485751.png)
